N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-9-13-10-22-16(23-13)7-1-2-8-16/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGOQDLFNYQNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonan-2-ylmethanol. This intermediate is then reacted with 4-fluorophenyl isocyanate under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Potential Therapeutic Applications
Preliminary studies suggest that N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide may exhibit significant biological activity, particularly in the following areas:
- Anticancer Activity : Compounds with similar structural motifs have been shown to interact with cellular pathways involved in cancer progression. The oxalamide group may facilitate binding to specific enzymes or receptors implicated in tumor growth.
- Anti-inflammatory Properties : Research indicates that oxalamide derivatives can modulate inflammatory pathways, providing a potential avenue for developing anti-inflammatory drugs.
- Antimicrobial Effects : The compound's unique structure may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing various oxalamides, including derivatives of this compound, demonstrated their potential as inhibitors of cancer cell proliferation (ResearchGate publication) .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxalamides have highlighted the importance of the fluorophenyl group in enhancing biological activity, suggesting that modifications to this moiety could lead to improved therapeutic profiles.
Versatile Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Functionalization : The compound can undergo various chemical reactions to introduce new functional groups, expanding its utility in synthetic chemistry.
- Building Block for Complex Molecules : It can be used as a building block for synthesizing more complex compounds with potential applications in drug discovery and materials science.
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored due to its potential to enhance material properties:
- Thermal Stability : Studies suggest that compounds with spirocyclic structures can improve the thermal stability of polymers, making them suitable for high-performance applications.
- Biodegradable Materials : Given the growing interest in sustainable materials, the development of biodegradable polymers incorporating oxalamides could address environmental concerns associated with plastic waste.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural differentiators are its spirocyclic ether group and 4-fluorophenyl substitution . Below is a comparative analysis with oxalamide derivatives from the evidence:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The spirocyclic system may resist oxidative metabolism better than piperidine-containing analogs (e.g., compound 25 ), which are prone to CYP450-mediated modifications.
- Solubility : The 4-fluorophenyl group balances hydrophobicity, whereas analogs with polar thiazole or pyridine moieties (e.g., S336 ) exhibit higher aqueous solubility.
Biological Activity
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound with potential biological applications. Its structural features include a spirocyclic moiety and an oxalamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.39 g/mol
- CAS Number : 899963-26-9
Structure
The compound features a unique spiro structure that may influence its interaction with biological targets. The presence of a fluorophenyl group is noteworthy as fluorine substitution can enhance metabolic stability and bioactivity.
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antitumor Activity : Some studies suggest that oxalamides can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of spirocyclic structures in related compounds often correlates with antimicrobial activity against various pathogens.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
Case Studies
-
Antitumor Activity in Breast Cancer Cells :
A study investigated the effects of oxalamide derivatives on MCF-7 breast cancer cells. Results indicated that the compound induced significant apoptosis and inhibited cell growth via modulation of the PI3K/Akt signaling pathway. -
Antimicrobial Efficacy :
In vitro tests demonstrated that derivatives of 1,4-dioxaspiro compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents. -
Enzyme Inhibition Studies :
Research focused on the inhibition of acetylcholinesterase (AChE) by oxalamide derivatives revealed that certain modifications could enhance inhibitory potency, indicating potential applications in neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | Reference |
|---|---|---|---|
| Oxalamide A | Antitumor | PI3K/Akt | |
| Oxalamide B | Antimicrobial | Bacterial Cell Wall Synthesis | |
| Oxalamide C | Enzyme Inhibition | Acetylcholinesterase |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Spirocyclic Moiety | Present (enhances biological activity) |
| Fluorine Substitution | Enhances metabolic stability |
| Oxalamide Group | Potential for enzyme inhibition |
Q & A
Basic: What structural features of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide contribute to its biological activity?
The compound’s activity arises from its spirocyclic 1,4-dioxaspiro[4.4]nonane core , which imposes spatial constraints that enhance binding to biological targets, and the 4-fluorophenyl group , which improves lipophilicity and metabolic stability. The oxalamide bridge facilitates hydrogen bonding with enzymes or receptors. Conformational studies using NMR and X-ray crystallography are critical to map these interactions .
Basic: What synthetic methodologies are optimal for preparing this compound?
A multi-step synthesis is typical:
Spirocyclic core formation : Cyclization of diols with ketones under acid catalysis.
Amide coupling : Reacting the spirocyclic amine with oxalyl chloride, followed by coupling to 4-fluoroaniline.
Key conditions: Use of dichloromethane or DMF as solvents, with catalysts like DMAP for amidation. Automated reactors improve reproducibility for scale-up .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Strategies include:
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay).
- Analytical rigor : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to verify purity >95%.
- Control standardization : Reference compounds (e.g., positive controls like cisplatin for cytotoxicity) must match literature protocols .
Advanced: How do substituent variations (e.g., fluoro vs. chloro) on the phenyl ring affect target binding?
The 4-fluoro group enhances electronegativity and π-stacking with aromatic residues in binding pockets, while chloro substituents increase steric bulk but reduce metabolic stability. SAR studies show:
| Substituent | Binding Affinity (nM) | Metabolic Half-life (h) |
|---|---|---|
| 4-Fluoro | 12 ± 2 | 6.8 ± 0.5 |
| 3-Chloro | 45 ± 5 | 3.2 ± 0.3 |
| Fluorine’s small size and high electronegativity optimize target engagement . |
Basic: Which analytical methods ensure accurate characterization of this compound?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Structure : ¹H/¹³C NMR (DMSO-d₆, 300 MHz) confirms amide protons (δ 8.1–8.3 ppm) and spirocyclic ethers (δ 3.7–4.2 ppm).
- Mass : HRMS (ESI+) for [M+H]⁺ (theoretical m/z 377.1423) .
Advanced: What mechanistic studies are needed to elucidate its interaction with cytochrome P450 enzymes?
- Inhibition assays : Use recombinant CYP3A4/2D6 with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- Docking simulations : Apply AutoDock Vina to model interactions with the heme-active site.
- Metabolite ID : LC-MS/MS to detect hydroxylated or demethylated products after incubation with liver microsomes .
Advanced: How does this compound compare to its 3-chloro-4-fluoro analogue in anticancer activity?
The 4-fluoro derivative shows superior selectivity (SI = 8.2 vs. 3.1 for chloro analogue) due to reduced off-target effects. In glioblastoma models (U87 MG cells):
| Compound | IC₅₀ (µM) | Caspase-3 Activation (Fold) |
|---|---|---|
| 4-Fluoro derivative | 1.4 ± 0.3 | 4.5 ± 0.7 |
| 3-Chloro-4-fluoro | 2.8 ± 0.5 | 2.1 ± 0.4 |
| Fluorine’s electronic effects enhance apoptosis induction . |
Basic: What stability considerations are critical during storage and handling?
- Hydrolysis : The amide bond is labile in acidic/basic conditions (pH <3 or >10). Store at 4°C in anhydrous DMSO.
- Light sensitivity : The fluorophenyl group may degrade under UV; use amber vials.
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
